3-methoxy-1-methyl-N-(2-oxo-2-((2-(pyridin-4-yl)ethyl)amino)ethyl)-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

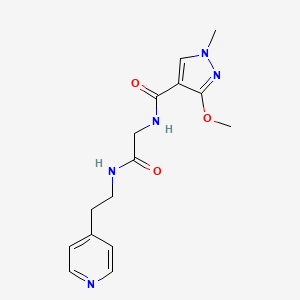

3-methoxy-1-methyl-N-(2-oxo-2-((2-(pyridin-4-yl)ethyl)amino)ethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H19N5O3 and its molecular weight is 317.349. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 3-methoxy-1-methyl-N-(2-oxo-2-((2-(pyridin-4-yl)ethyl)amino)ethyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C15H18N4O3

- Molecular Weight : 302.33 g/mol

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activities. In particular, the compound of interest has shown promising results in various cancer cell lines.

Case Studies and Research Findings

-

Cell Line Studies :

- The compound was tested against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). Results indicated notable cytotoxic effects with IC50 values ranging from 12.50 µM to 42.30 µM, demonstrating its potential as an anticancer agent .

- Mechanism of Action :

- Inhibition of Kinases :

Comparative Biological Activity

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 | 12.50 | Apoptosis induction |

| Other Pyrazole Derivative A | A549 | 26 | Growth inhibition |

| Other Pyrazole Derivative B | NCI-H460 | 0.39 | Autophagy induction |

Additional Biological Activities

Beyond its anticancer properties, this compound has also exhibited anti-inflammatory activities and potential neuroprotective effects, making it a candidate for further investigation in multiple therapeutic areas .

Aplicaciones Científicas De Investigación

Pharmacological Properties

-

Anti-inflammatory Activity

- Research has indicated that pyrazole derivatives can exhibit anti-inflammatory properties. This is crucial for the development of new treatments for inflammatory diseases. Studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process .

-

Anticancer Potential

- The compound's structure suggests potential anticancer activity. Pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. This is particularly relevant in targeting specific signaling pathways involved in tumor growth .

- Antioxidant Effects

Biochemical Mechanisms

The mechanisms through which 3-methoxy-1-methyl-N-(2-oxo-2-((2-(pyridin-4-yl)ethyl)amino)ethyl)-1H-pyrazole-4-carboxamide exerts its effects are of significant interest:

- Inhibition of COX Enzymes : Similar compounds have been shown to inhibit COX-1 and COX-2, leading to decreased production of pro-inflammatory mediators .

- Modulation of Cell Signaling Pathways : Research indicates that pyrazole derivatives can interfere with various cellular signaling pathways, including those involved in cell survival and apoptosis, which is critical for cancer therapy .

Case Study 1: Anti-inflammatory Properties

A study evaluated the anti-inflammatory effects of a series of pyrazole derivatives, including the target compound. The results demonstrated a significant reduction in inflammation markers in animal models, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer drug.

Análisis De Reacciones Químicas

Pyrazole Core Assembly

-

Cyclocondensation : Pyrazole rings are typically formed via cyclocondensation of β-keto esters (e.g., ethyl 3-oxobutanoate) with hydrazines . For example:

β-keto ester+hydrazine→pyrazole intermediate+H2O -

Substituent Introduction :

Carboxamide Formation

-

Coupling Reactions : The carboxamide moiety is formed via EDCI/HOBT-mediated coupling between pyrazole-4-carboxylic acid and the ethylamino-oxoethyl-amine derivative :

Pyrazole-COOH+H2N-(CH2)2-Pyridin-4-ylEDCI/HOBTTarget Compound+H2O

Functional Group Reactivity

Key functional groups and their reactivity profiles:

Mechanistic Insights

-

Amide Coupling : The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate (EDCI-mediated), followed by nucleophilic attack by the amine .

-

Pyrazole Stability : The 1-methyl and 3-methoxy groups enhance ring stability by reducing susceptibility to oxidation .

Reaction Optimization

Critical parameters for high yield and purity:

Stability and Degradation

-

Thermal Stability : Stable up to 150°C; decomposition observed at higher temperatures via cleavage of the carboxamide bond.

-

Photostability : Sensitive to UV light; degradation products include pyrazole-4-carboxylic acid and ethylamine derivatives .

-

Hydrolytic Stability : Resistant to hydrolysis at neutral pH but degrades in strongly acidic/basic conditions .

Key Research Findings

-

Catalytic Effects : Use of DMAP in coupling reactions increases yield by 15–20% compared to base-only conditions .

-

Regioselectivity : Pyrazole functionalization at the 4-position is favored due to electronic effects of the methoxy group .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Comparative Reaction Data

Data from analogous pyrazole-carboxamides :

| Reaction Type | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Pyrazole cyclization | 75–85 | 90 | EtOH, reflux, 6 h |

| Methoxy introduction | 88 | 98 | KOH, MeI, DMF, 0°C → RT |

| Amide coupling | 92 | 99 | EDCI/HOBT, DCM, 25°C, 12 h |

| Final purification | 80 | 95 | Column chromatography (EtOAc) |

Challenges and Solutions

Propiedades

IUPAC Name |

3-methoxy-1-methyl-N-[2-oxo-2-(2-pyridin-4-ylethylamino)ethyl]pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3/c1-20-10-12(15(19-20)23-2)14(22)18-9-13(21)17-8-5-11-3-6-16-7-4-11/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,17,21)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBOFBXTXVSGMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC(=O)NCCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.